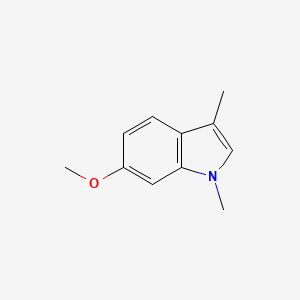

6-Methoxy-1,3-dimethyl-1H-indole

CAS No.: 124043-80-7

Cat. No.: VC8061535

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 124043-80-7 |

|---|---|

| Molecular Formula | C11H13NO |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 6-methoxy-1,3-dimethylindole |

| Standard InChI | InChI=1S/C11H13NO/c1-8-7-12(2)11-6-9(13-3)4-5-10(8)11/h4-7H,1-3H3 |

| Standard InChI Key | XYBSGNGCBFHPMK-UHFFFAOYSA-N |

| SMILES | CC1=CN(C2=C1C=CC(=C2)OC)C |

| Canonical SMILES | CC1=CN(C2=C1C=CC(=C2)OC)C |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The indole core of 6-methoxy-1,3-dimethyl-1H-indole consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. Substituents include:

-

A methoxy group (-OCH) at the 6-position, enhancing electron density and influencing reactivity.

-

Methyl groups (-CH) at the 1- and 3-positions, contributing to steric effects and modulating solubility .

The canonical SMILES representation is CC1=C(NC2=C1C=CC(=C2)OC)C, while the InChIKey DIDHRCLBBYWTTC-UHFFFAOYSA-N uniquely identifies its stereochemistry .

Physicochemical Properties

Key physical properties, predicted via computational methods, include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 303.6 ± 22.0 °C | |

| Density | 1.04 ± 0.1 g/cm³ | |

| Molecular Weight | 175.23 g/mol |

These properties suggest moderate volatility and lipophilicity, making the compound suitable for organic synthesis and drug formulation .

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for 6-methoxy-1,3-dimethyl-1H-indole are scarce, analogous indole derivatives are synthesized through:

-

Alkylation: Introducing methyl groups via Friedel-Crafts alkylation or nucleophilic substitution.

-

Etherification: Adding methoxy groups using Williamson ether synthesis or direct methylation of hydroxylated intermediates .

For example, the synthesis of 1-methyl-1H-indole-3-carbonitrile involves Pd-catalyzed reactions under oxygen, suggesting potential routes for functionalizing the indole core .

Industrial Production

Lans Pharma (Hyderabad, India) manufactures the compound at 98% purity, offering scales from 1 g to 1 kg. Their process likely employs cost-effective alkylation and purification techniques, though proprietary details remain undisclosed .

Future Research Directions

Pharmacological Screening

Priority areas include:

-

In vitro cytotoxicity assays against cancer cell lines.

-

Antimicrobial testing using Gram-positive and Gram-negative bacteria.

Synthetic Optimization

Developing greener catalysts (e.g., biocatalysts) could enhance yield and reduce waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume